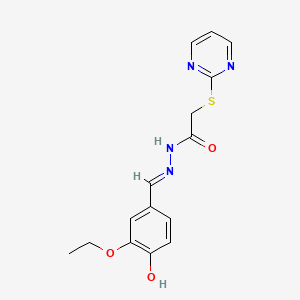![molecular formula C17H22N2O3 B6099831 N-{1-[3-(allyloxy)benzoyl]-3-pyrrolidinyl}-N-methylacetamide](/img/structure/B6099831.png)
N-{1-[3-(allyloxy)benzoyl]-3-pyrrolidinyl}-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[3-(allyloxy)benzoyl]-3-pyrrolidinyl}-N-methylacetamide, commonly known as ABP-786, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABP-786 is a combination of two active ingredients, dextromethorphan and quinidine, which have been used individually for the treatment of various neurological disorders. The combination of these two compounds has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of ABP-786 is not fully understood. However, it is believed that the combination of dextromethorphan and quinidine works by modulating the activity of glutamate receptors and reducing the activity of N-methyl-D-aspartate (NMDA) receptors. This results in the reduction of neuroinflammation and the protection of neurons against damage.
Biochemical and physiological effects:
ABP-786 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the brain. ABP-786 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the survival and growth of neurons.
实验室实验的优点和局限性
ABP-786 has several advantages for laboratory experiments. The compound is stable and can be easily synthesized in large quantities. ABP-786 has also been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, the limitations of ABP-786 include its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research and development of ABP-786. One potential direction is the evaluation of the compound in clinical trials for the treatment of neurodegenerative diseases. Another direction is the development of new formulations of ABP-786 that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ABP-786 and its potential effects on other neurological disorders.
合成方法
The synthesis of ABP-786 involves the reaction of dextromethorphan hydrobromide and quinidine sulfate in the presence of an appropriate base. The reaction results in the formation of ABP-786 as a white crystalline powder. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
ABP-786 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. ABP-786 has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-methyl-N-[1-(3-prop-2-enoxybenzoyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-10-22-16-7-5-6-14(11-16)17(21)19-9-8-15(12-19)18(3)13(2)20/h4-7,11,15H,1,8-10,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSSRGOAOPFJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C(=O)C2=CC(=CC=C2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6099752.png)
![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6099758.png)

![4-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6099769.png)
![N-(4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl)acetamide](/img/structure/B6099775.png)
![1-(2-chlorobenzyl)-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6099784.png)
![5-[2-(4-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6099793.png)
![2-mercapto-3-(2-thienylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6099800.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6099804.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6099813.png)
![(1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinyl)methanol](/img/structure/B6099824.png)
![1-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-methylphenyl)thio]acetone](/img/structure/B6099828.png)
![4-bromo-2-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B6099838.png)
![5-(methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-furamide](/img/structure/B6099843.png)